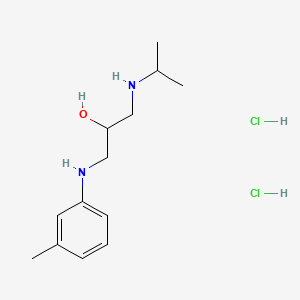
Methyl(phenyl)phosphinothioic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(phenyl)phosphinothioic chloride is an organophosphorus compound with the molecular formula C7H8ClPS It is characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a thioic chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl(phenyl)phosphinothioic chloride can be synthesized through several methods. One common approach involves the reaction of phenylphosphonothioic dichloride with methyl magnesium bromide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl(phenyl)phosphinothioic chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can yield phosphine derivatives.
Common Reagents and Conditions:
Substitution: Common nucleophiles include amines and alcohols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products:
Substitution: Produces phosphinothioates.
Oxidation: Yields phosphine oxides.
Reduction: Forms phosphine derivatives.
Aplicaciones Científicas De Investigación
Methyl(phenyl)phosphinothioic chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism by which methyl(phenyl)phosphinothioic chloride exerts its effects involves the interaction of the phosphorus atom with various molecular targets. In biological systems, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
- Phenylphosphonothioic dichloride
- Methylphosphonothioic dichloride
- Phenylphosphonic dichloride
Comparison: Methyl(phenyl)phosphinothioic chloride is unique due to the presence of both a methyl and a phenyl group attached to the phosphorus atom. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to its analogs. For instance, the presence of the phenyl group can enhance the compound’s ability to participate in aromatic substitution reactions, while the methyl group can influence its steric and electronic properties .
Propiedades
Número CAS |
13639-62-8 |
|---|---|
Fórmula molecular |
C7H8ClPS |
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
chloro-methyl-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H8ClPS/c1-9(8,10)7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
XZRUGUOJBDGYPS-UHFFFAOYSA-N |
SMILES canónico |
CP(=S)(C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



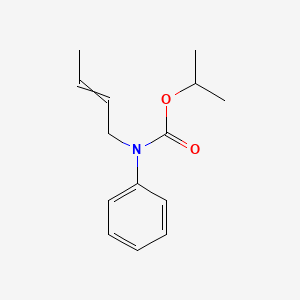
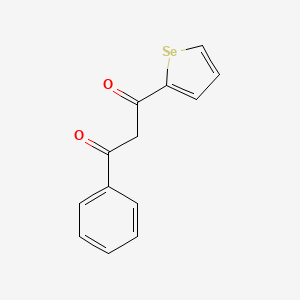
![{4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone](/img/structure/B14720344.png)

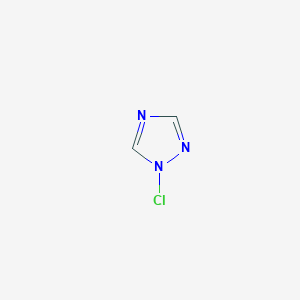
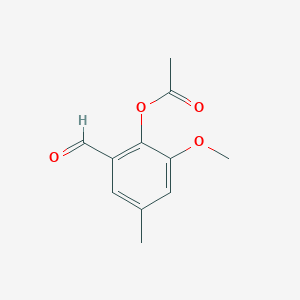
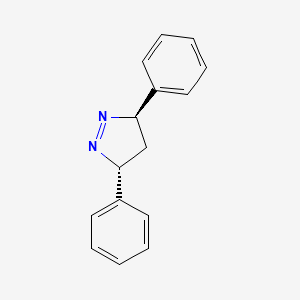

![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)
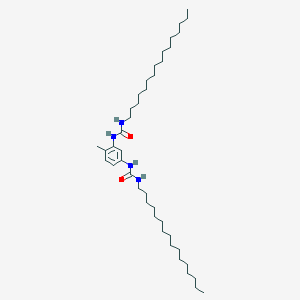
![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)

